3-(N-Ethylaminocarbonyl)phenylboronic acid
Overview
Description
3-(N-Ethylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C9H12BNO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an N-ethylaminocarbonyl group
Mechanism of Action
The action environment of a compound can refer to the conditions under which it is most effective, its stability under various conditions, and how environmental factors might influence its action. For “3-(N-Ethylaminocarbonyl)phenylboronic acid”, it is recommended to be stored in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Ethylaminocarbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(N-Ethylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds with halides in the presence of a palladium catalyst.
Condensation Reactions: It can form cyclic boronic esters with diols, which are useful in carbohydrate chemistry.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like ethanol or water.
Condensation Reactions: Typically involve heating with diols in solvents like toluene.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and organic materials.
Condensation Reactions: Forms boronic esters, which are used as protective groups in carbohydrate synthesis.
Scientific Research Applications
3-(N-Ethylaminocarbonyl)phenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: The parent compound, which lacks the N-ethylaminocarbonyl group.
4-(N-Ethylaminocarbonyl)phenylboronic Acid: A positional isomer with the N-ethylaminocarbonyl group at the para position.
Uniqueness
3-(N-Ethylaminocarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective recognition of diols and in cross-coupling reactions .
Biological Activity
3-(N-Ethylaminocarbonyl)phenylboronic acid (3-NECBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, applications, and relevant research findings.
Chemical Structure and Properties
3-NECBA features a phenyl ring with a boron atom attached, along with an ethylaminocarbonyl functional group. The boron atom is typically involved in forming covalent bonds with nucleophiles, which is a crucial aspect of its reactivity in various chemical reactions, including Suzuki-Miyaura couplings. This reaction is vital for synthesizing complex organic molecules, particularly in pharmaceuticals.
1. Anticancer Activity
Boronic acids and their derivatives have been extensively studied for their anticancer properties. 3-NECBA may share similar mechanisms of action as other boronic acids, such as bortezomib, which is a proteasome inhibitor used in multiple myeloma treatment . Research indicates that boronic acids can induce apoptosis in cancer cells by disrupting proteasomal degradation pathways.
2. Antibacterial and Antiviral Properties
The structural characteristics of 3-NECBA suggest potential antibacterial and antiviral activities. Boronic acids have been shown to interact with various biological targets, including enzymes involved in bacterial cell wall synthesis and viral replication processes . Further studies are required to elucidate the specific mechanisms through which 3-NECBA exerts these effects.
Case Studies and Experimental Data
A review of the literature reveals several studies that have investigated the biological activities of boronic acid derivatives:
- Study on Proteasome Inhibition : Research has demonstrated that certain boronic acids can inhibit proteasomes effectively. For instance, bortezomib's mechanism involves binding to the catalytic site of the proteasome, leading to apoptosis in neoplastic cells .
- Antimicrobial Activity Assessment : A study assessing the antimicrobial efficacy of various boronic acids highlighted their potential as novel antibacterial agents against resistant strains of bacteria. The results indicated significant inhibition zones in bacterial cultures treated with boronic acid derivatives .
Applications in Medicinal Chemistry
3-NECBA's reactivity makes it suitable for various applications in medicinal chemistry:
- Drug Development : Given its structural similarities to known therapeutic agents, 3-NECBA could serve as a lead compound for developing new anticancer or antibacterial drugs.
- Chemical Synthesis : Its utility in Suzuki-Miyaura reactions positions it as an essential reagent for synthesizing complex organic compounds that may possess biological activity.
Summary Table of Biological Activities
Properties
IUPAC Name |
[3-(ethylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMRKCBSJZVRRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394111 | |
Record name | 3-(N-Ethylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-21-4 | |
Record name | 3-(N-Ethylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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